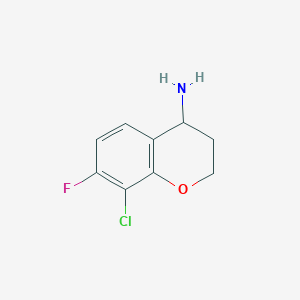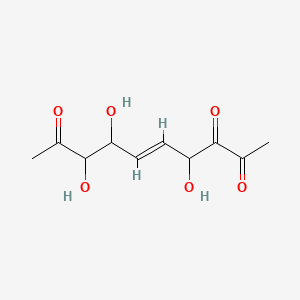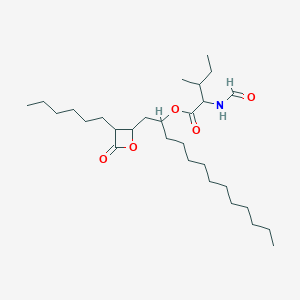![molecular formula C10H18F2N2 B12291189 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine is a compound that features both a pyrrolidine and a piperidine ring. These heterocyclic structures are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry. The presence of fluorine atoms in the pyrrolidine ring can influence the compound’s biological activity and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common approach is to start with a suitable pyrrolidine precursor, which is then fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting difluoropyrrolidine is then coupled with a piperidine derivative under conditions that promote the formation of the desired product. This can involve the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the fluorination step to ensure consistent product quality and yield. Additionally, the use of automated systems for the coupling reaction can help in maintaining the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: N-oxides of the piperidine or pyrrolidine rings.
Reduction: Saturated derivatives with reduced functional groups.
Substitution: Compounds with nucleophiles replacing the fluorine atoms.
Applications De Recherche Scientifique
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target. The pyrrolidine and piperidine rings can contribute to the compound’s overall three-dimensional structure, influencing its ability to fit into the active site of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]pyrrolidine: Similar structure but with two pyrrolidine rings.
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine: Contains a morpholine ring instead of a piperidine ring.
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane: Features an azepane ring.
Uniqueness
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which can confer distinct biological activities and pharmacokinetic properties. The fluorine atoms further enhance its chemical stability and binding interactions with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C10H18F2N2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-[(4,4-difluoropyrrolidin-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)6-9(13-8-10)7-14-4-2-1-3-5-14/h9,13H,1-8H2 |
Clé InChI |
FKJRCRSYFGVGPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2CC(CN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

